molecular formula C7H7Cl2FN2 B3364599 2-Chloro-4-fluoro-benzamidine hydrochloride CAS No. 1171478-64-0

2-Chloro-4-fluoro-benzamidine hydrochloride

Cat. No.: B3364599
CAS No.: 1171478-64-0
M. Wt: 209.05 g/mol
InChI Key: AKMXCYMYEFFHEH-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-benzamidine hydrochloride is a chemical compound with the molecular formula C7H7Cl2FN2 and a molecular weight of 209.05 g/mol . It is a halogenated benzamidine derivative, characterized by the presence of chlorine and fluorine atoms on the benzene ring, and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-benzamidine hydrochloride typically involves the chlorination and fluorination of benzamidine derivatives. One common method starts with 2-chloro-4-fluorotoluene as a raw material. The process involves introducing chlorine under high-pressure ultraviolet lamp irradiation to carry out the chlorination reaction. The product is then hydrolyzed under the action of a catalyst, followed by a nitration reaction. The final product, this compound, is separated out in ice water after the nitration reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-benzamidine hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve solvents like ethanol or methanol and may require catalysts.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted benzamidine derivative.

Scientific Research Applications

2-Chloro-4-fluoro-benzamidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-benzamidine hydrochloride involves its interaction with specific molecular targets. The compound acts as an inhibitor of serine proteases, which are enzymes involved in various biological processes. By binding to the active site of these enzymes, it prevents their catalytic activity, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-benzamidine hydrochloride: Similar in structure but lacks the chlorine atom.

    3,5-Difluoro-benzamidine hydrochloride: Contains two fluorine atoms instead of one chlorine and one fluorine.

    4-Methylbenzamidine hydrochloride: Substituted with a methyl group instead of halogens.

Uniqueness

2-Chloro-4-fluoro-benzamidine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-4-fluorobenzenecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2.ClH/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3H,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMXCYMYEFFHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582306-90-9
Record name 2-Chloro-4-fluoro-benzamidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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